Amantadine-d15 (hydrochloride)
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Overview
Description
Amantadine-d15 (hydrochloride) is a deuterated form of amantadine, an antiviral and antiparkinsonian agent. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in various scientific studies. Amantadine-d15 (hydrochloride) retains the pharmacological properties of amantadine, making it useful in research related to influenza A virus, Parkinson’s disease, and other medical conditions .
Preparation Methods
The synthesis of amantadine-d15 (hydrochloride) typically involves the following steps:
Starting Materials: The process begins with adamantane or 1-bromoadamantane.
Intermediate Formation: A Ritter-type reaction is used to convert 1-bromoadamantane to N-(1-adamantyl)-acetamide using acetonitrile and sulfuric acid.
Deacetylation: The intermediate N-(1-adamantyl)-acetamide is deacetylated to form 1-amino-adamantane.
Deuteration: The 1-amino-adamantane is then subjected to deuteration to replace hydrogen atoms with deuterium.
Hydrochloride Formation: Finally, the deuterated amantadine is reacted with hydrochloric acid to form amantadine-d15 (hydrochloride).
Chemical Reactions Analysis
Amantadine-d15 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, acetonitrile, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Amantadine-d15 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving deuterium-labeled compounds.
Biology: It helps in understanding the metabolic pathways and pharmacokinetics of amantadine.
Industry: It is employed in the development of new antiviral and antiparkinsonian drugs.
Mechanism of Action
Amantadine-d15 (hydrochloride) exerts its effects through several mechanisms:
Antiviral Activity: It inhibits the M2 ion channel of the influenza A virus, preventing the release of viral nucleic acids into host cells.
Antiparkinsonian Activity: It increases the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Neuroprotective Effects: It has been shown to have neuroprotective properties, potentially through its interaction with NMDA receptors and other molecular targets.
Comparison with Similar Compounds
Amantadine-d15 (hydrochloride) can be compared with other similar compounds such as:
Amantadine: The non-deuterated form, used for similar medical applications.
Rimantadine: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it shares some pharmacological properties with amantadine.
Amantadine-d15 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C10H18ClN |
---|---|
Molecular Weight |
202.80 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D; |
InChI Key |
WOLHOYHSEKDWQH-XJPYNYSVSA-N |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H].Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.Cl |
Origin of Product |
United States |
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